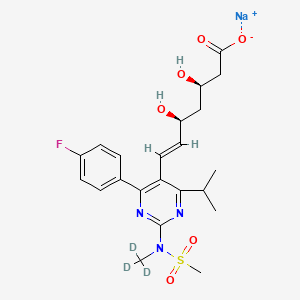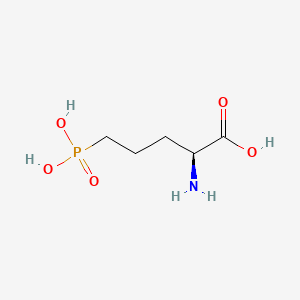
L-AP5
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
L-2-Amino-5-Phosphonovaleriansäure wird in der wissenschaftlichen Forschung aufgrund ihrer Fähigkeit, NMDA-Rezeptoren selektiv zu hemmen, häufig eingesetzt. Dies macht sie zu einem wertvollen Werkzeug bei der Untersuchung synaptischer Plastizität, Lern- und Gedächtnisprozessen im Gehirn. Es wird auch in der Forschung zu neurologischen Erkrankungen eingesetzt, bei denen eine NMDA-Rezeptorfunktionsstörung eine Rolle spielt .
Neben der Verwendung in der Neurowissenschaft wird L-2-Amino-5-Phosphonovaleriansäure in Studien zur Netzhautfunktion und visuellen Verarbeitung eingesetzt. Es wurde gezeigt, dass es Zapfensignale in der Netzhaut bevorzugt blockiert, wodurch Einblicke in die Mechanismen der visuellen Wahrnehmung gewonnen werden .
Wirkmechanismus
L-2-Amino-5-Phosphonovaleriansäure übt seine Wirkung aus, indem es die Bindung von Glutamat an NMDA-Rezeptoren kompetitiv hemmt. Diese Hemmung verhindert die Aktivierung des Rezeptors und den anschließenden Kalziumeinstrom, der für synaptische Plastizität und Langzeitpotenzierung unerlässlich ist. Durch die Blockierung der NMDA-Rezeptoraktivität kann L-2-Amino-5-Phosphonovaleriansäure die synaptische Übertragung und Plastizität modulieren .
Wirkmechanismus
L-2-Amino-5-phosphonovaleric acid exerts its effects by competitively inhibiting the binding of glutamate to NMDA receptors. This inhibition prevents the activation of the receptor and subsequent calcium influx, which is essential for synaptic plasticity and long-term potentiation. By blocking NMDA receptor activity, L-2-Amino-5-phosphonovaleric acid can modulate synaptic transmission and plasticity .
Biochemische Analyse
Biochemical Properties
The role of (S)-2-amino-5-phosphonopentanoic acid in biochemical reactions is multifaceted. It interacts with a variety of enzymes, proteins, and other biomolecules, contributing to the complexity and diversity of biochemical processes. The nature of these interactions is largely dependent on the specific molecular structure of (S)-2-amino-5-phosphonopentanoic acid, which allows it to bind to and influence the function of other molecules .
Cellular Effects
(S)-2-amino-5-phosphonopentanoic acid exerts a range of effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects of (S)-2-amino-5-phosphonopentanoic acid on cells are dependent on the concentration of the compound and the specific cellular context.
Molecular Mechanism
The mechanism of action of (S)-2-amino-5-phosphonopentanoic acid at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific molecular mechanisms through which (S)-2-amino-5-phosphonopentanoic acid exerts its effects are complex and multifaceted, involving a range of biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-2-amino-5-phosphonopentanoic acid can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (S)-2-amino-5-phosphonopentanoic acid can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-2-amino-5-phosphonopentanoic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
(S)-2-amino-5-phosphonopentanoic acid is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can influence its localization or accumulation .
Subcellular Localization
The subcellular localization of (S)-2-amino-5-phosphonopentanoic acid can influence its activity or function. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: L-2-Amino-5-Phosphonovaleriansäure kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen beinhaltet. Die Synthese beinhaltet typischerweise die Verwendung von Phosphonsäurederivaten und Aminosäurevorläufern. Die Reaktionsbedingungen erfordern oft spezifische Temperaturen, pH-Werte und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit erhalten wird .
Industrielle Produktionsverfahren: Die industrielle Produktion von L-2-Amino-5-Phosphonovaleriansäure beinhaltet die Skalierung der Labor-Syntheseverfahren auf größere Reaktoren und die Optimierung der Reaktionsbedingungen für höhere Ausbeuten. Dies kann kontinuierliche Durchflussverfahren, fortschrittliche Reinigungstechniken und strenge Qualitätskontrollmaßnahmen umfassen, um Einheitlichkeit und Sicherheit zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: L-2-Amino-5-Phosphonovaleriansäure unterliegt aufgrund des Vorhandenseins von Amino- und Phosphonsäure-Funktionsgruppen hauptsächlich Substitutionsreaktionen. Diese Reaktionen können unter bestimmten Bedingungen durch verschiedene Reagenzien katalysiert werden .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen mit L-2-Amino-5-Phosphonovaleriansäure verwendet werden, sind starke Säuren, Basen und Oxidationsmittel. Die Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen zu erleichtern .
Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von L-2-Amino-5-Phosphonovaleriansäure gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Diese Produkte können verschiedene substituierte Derivate umfassen, die die Kernstruktur der Verbindung beibehalten .
Vergleich Mit ähnlichen Verbindungen
L-2-Amino-5-Phosphonovaleriansäure wird häufig mit anderen NMDA-Rezeptorantagonisten wie D-2-Amino-5-Phosphonovaleriansäure (D-AP5) und D,L-2-Amino-7-Phosphonoheptanoat (D,L-AP7) verglichen. Während all diese Verbindungen NMDA-Rezeptoren hemmen, ist L-2-Amino-5-Phosphonovaleriansäure einzigartig in seiner Stereochemie und seinen spezifischen Bindungseigenschaften .
Ähnliche Verbindungen:- D-2-Amino-5-Phosphonovaleriansäure (D-AP5)
- D,L-2-Amino-7-Phosphonoheptanoat (D,L-AP7)
- 3-2-Carboxypiperidin-4-yl)propyl-1-phosphonat (CPPP)
- 3-2-Carboxy-piperidin-4-yl)methyl-1-phosphonat (CPPM)
Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Potenz, Selektivität und spezifischen Anwendungen in der Forschung.
Eigenschaften
IUPAC Name |
(2S)-2-amino-5-phosphonopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO5P/c6-4(5(7)8)2-1-3-12(9,10)11/h4H,1-3,6H2,(H,7,8)(H2,9,10,11)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOROEQBFPPIACJ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79055-67-7 | |
| Record name | L-2-Amino-5-phosphopentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079055677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(+)-2-Amino-5-phosphonovaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
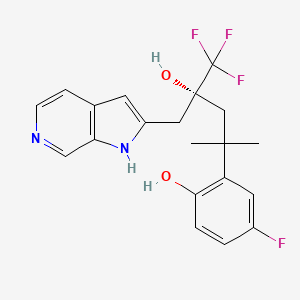
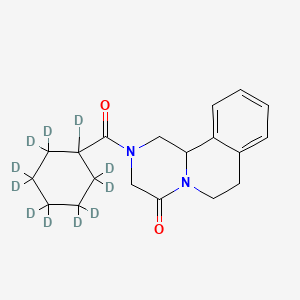
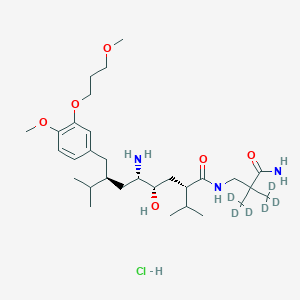
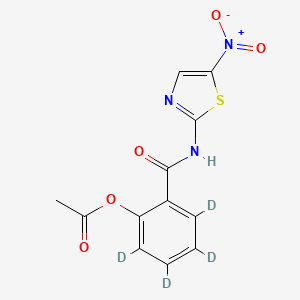
![Bicyclo[2.2.1]hept-2-ene-7-carboxylic acid, 5-oxo-, (1S-syn)- (9CI)](/img/no-structure.png)



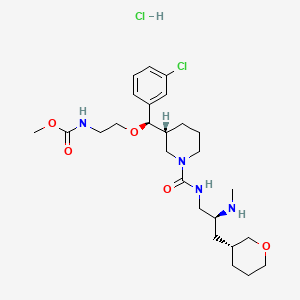

![(3R)-N-[5-chloro-4-(5-fluoro-2-methoxyphenyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B1139451.png)
